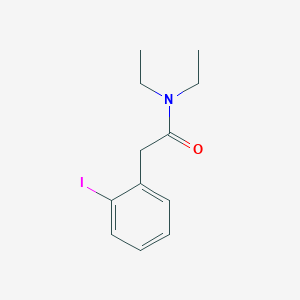

N,N-diethyl(o-iodophenyl)acetamide

Descripción

N,N-Diethyl(o-iodophenyl)acetamide is a substituted acetamide featuring a phenyl ring with an iodine atom in the ortho position and two ethyl groups attached to the nitrogen of the acetamide moiety.

- N,N-Diethyl-2-phenylacetamide (lacks iodine; ).

- N-(2-iodophenyl)acetamide (lacks diethyl groups; ).

- N-(4-iodophenyl)acetamide (para-iodo isomer; ).

The iodine atom introduces steric bulk and electronic effects (e.g., inductive withdrawal), while the diethyl groups enhance lipophilicity and alter solubility compared to non-alkylated analogs .

Propiedades

Fórmula molecular |

C12H16INO |

|---|---|

Peso molecular |

317.17 g/mol |

Nombre IUPAC |

N,N-diethyl-2-(2-iodophenyl)acetamide |

InChI |

InChI=1S/C12H16INO/c1-3-14(4-2)12(15)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 |

Clave InChI |

CFGOQZDHELBIMH-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C(=O)CC1=CC=CC=C1I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N,N-Diethyl(o-iodophenyl)acetamide* | C₁₂H₁₆INO | 317.17 (estimated) | o-Iodo phenyl, N,N-diethyl acetamide |

| N,N-Diethyl-2-phenylacetamide | C₁₂H₁₇NO | 191.27 | Phenyl, N,N-diethyl acetamide |

| N-(2-iodophenyl)acetamide | C₈H₈INO | 261.06 | o-Iodo phenyl, acetamide |

| N-(4-iodophenyl)acetamide | C₈H₈INO | 261.06 | p-Iodo phenyl, acetamide |

| N,N-Diethylacetamide | C₆H₁₃NO | 115.18 | N,N-diethyl acetamide (no aryl group) |

*Note: Data for N,N-Diethyl(o-iodophenyl)acetamide is extrapolated from analogs.

Key Observations :

- The iodine atom increases molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., N,N-Diethyl-2-phenylacetamide) .

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility Trends |

|---|---|---|---|---|

| N,N-Diethyl-2-phenylacetamide | 57–59 | 143 @ 8 Torr | 1.007–1.014 | Lipophilic (diethyl groups) |

| N-(2-iodophenyl)acetamide | Not reported | Not reported | Not reported | Moderate in polar solvents |

| N-(4-iodophenyl)acetamide | Not reported | Not reported | Not reported | Similar to o-iodo isomer |

| N,N-Diethylacetamide | Not reported | Not reported | Not reported | Highly polar, water-miscible |

Key Observations :

- The diethyl groups in N,N-Diethyl-2-phenylacetamide contribute to a lower density (~1.01 g/cm³) and higher lipophilicity compared to non-alkylated analogs .

- Iodinated analogs (e.g., N-(2-iodophenyl)acetamide) likely exhibit lower solubility in aqueous media due to increased molecular weight and halogen hydrophobicity .

Chemical Reactivity and Spectral Data

- This contrasts with para-iodo isomers, where electronic effects are less pronounced .

- Spectral Signatures :

- NMR : The ortho-iodo substituent in N-(2-iodophenyl)acetamide causes deshielding of adjacent protons, leading to distinct splitting patterns in $^1$H NMR (e.g., aromatic protons at δ 7.3–8.0 ppm) .

- IR : The acetamide carbonyl stretch (~1650–1680 cm⁻¹) is consistent across analogs, but iodine's mass affects vibrational modes in Raman spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.